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Introduction
Trichloroacetic acid (TCA) precipitation is a well-established technique in biochemistry for the

concentration and purification of macromolecules, including proteins and nucleic acids, from

complex biological mixtures such as tissue homogenates.[1] The underlying principle of TCA

precipitation involves the denaturation and aggregation of these macromolecules upon

exposure to the strong acid.[1] This method is valued for its simplicity, cost-effectiveness, and

speed, making it a useful, albeit less common, alternative to contemporary methods like silica

column-based kits or phenol-chloroform extraction for the specific purpose of nucleic acid

purification from tissues.[1]

This application note provides a detailed protocol for the purification of total nucleic acids (DNA

and RNA) from tissue samples using TCA precipitation. It also includes expected yield and

purity metrics and visual workflows to guide researchers, scientists, and drug development

professionals in applying this technique. While TCA is more frequently utilized for protein

precipitation, this protocol has been adapted to prioritize the recovery of nucleic acids.

Principle of TCA Precipitation of Nucleic Acids
TCA, a strong acid, disrupts the hydration shell of nucleic acids and proteins, leading to their

denaturation. This process exposes the hydrophobic regions of these molecules, causing them

to aggregate and precipitate out of the solution. The precipitated nucleic acids can then be

collected by centrifugation, washed to remove residual TCA and other contaminants, and finally

resuspended in a suitable buffer for downstream applications.
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Data Presentation
The following tables summarize the expected quantitative data for nucleic acid yield and purity

when using the TCA precipitation method on various animal tissues. These values are

illustrative and can vary depending on the tissue type, its metabolic state, and the precise

execution of the protocol.

Table 1: Expected DNA Yield and Purity from Various Tissue Samples using TCA Precipitation

Tissue Type (100 mg) Expected DNA Yield (µg) Expected A260/A280 Ratio

Liver 15 - 30 1.7 - 1.9

Brain 5 - 15 1.6 - 1.8

Muscle 2 - 10 1.6 - 1.8

Spleen 20 - 40 1.7 - 1.9

Table 2: Expected Total RNA Yield and Purity from Various Tissue Samples using TCA

Precipitation

Tissue Type (100 mg) Expected RNA Yield (µg) Expected A260/A280 Ratio

Liver 200 - 500 1.8 - 2.0

Brain 50 - 150 1.8 - 2.0

Muscle 20 - 80 1.7 - 1.9

Spleen 300 - 600 1.8 - 2.0

Note: The A260/A280 ratio is a common indicator of nucleic acid purity. A ratio of ~1.8 is

generally considered "pure" for DNA, while a ratio of ~2.0 is considered "pure" for RNA. Lower

ratios may indicate the presence of protein or other contaminants that absorb at 280 nm.

Experimental Protocols
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This section provides a detailed methodology for the purification of total nucleic acids from

tissue samples using TCA precipitation.

Materials and Reagents
Tissue sample (fresh or frozen)

Phosphate-buffered saline (PBS), ice-cold

Homogenization buffer (e.g., Lysis Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS)

Trichloroacetic acid (TCA) solution, 20% (w/v), ice-cold

Ethanol, 70% (v/v), ice-cold

Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Microcentrifuge tubes, 1.5 mL or 2.0 mL

Homogenizer (e.g., Dounce homogenizer, rotor-stator homogenizer)

Microcentrifuge

Vortex mixer

Pipettes and nuclease-free tips

Protocol for Total Nucleic Acid Purification
Tissue Preparation:

Weigh approximately 50-100 mg of fresh or frozen tissue.

If using fresh tissue, proceed immediately. If frozen, keep the tissue on dry ice until ready

for homogenization.

Wash the tissue with ice-cold PBS to remove any contaminants.

Homogenization:
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Place the tissue in a pre-chilled microcentrifuge tube.

Add 1 mL of ice-cold homogenization buffer per 100 mg of tissue.

Homogenize the tissue thoroughly on ice until a uniform lysate is obtained.

TCA Precipitation:

Add an equal volume of ice-cold 20% TCA solution to the tissue homogenate (for a final

concentration of 10% TCA).

Vortex vigorously for 15 seconds.

Incubate on ice for 15-30 minutes to allow for the complete precipitation of nucleic acids

and proteins.

Pelleting the Precipitate:

Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

A white pellet containing nucleic acids and proteins should be visible at the bottom of the

tube.

Carefully decant and discard the supernatant.

Washing the Pellet:

Add 1 mL of ice-cold 70% ethanol to the pellet.

Vortex briefly to dislodge the pellet. This step helps to remove residual TCA.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Carefully decant and discard the ethanol.

Repeat the wash step one more time.

Drying the Pellet:
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After the final wash, remove as much ethanol as possible with a pipette.

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make

resuspension difficult.

Resuspension:

Resuspend the nucleic acid pellet in 50-100 µL of nuclease-free water or TE buffer.

Pipette up and down gently to aid in resuspension.

Incubate at 55-60°C for 10 minutes to facilitate the dissolution of the nucleic acids.

Quantification and Purity Assessment:

Determine the concentration and purity of the nucleic acid solution using a

spectrophotometer by measuring the absorbance at 260 nm and 280 nm.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Workflow for total nucleic acid purification from tissue using TCA precipitation.
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Caption: Mechanism of TCA precipitation for nucleic acid purification.

Conclusion
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Trichloroacetic acid precipitation offers a straightforward and economical method for the

isolation of total nucleic acids from tissue samples. While it may not provide the same level of

purity as more sophisticated commercial kits, it is a valuable technique for applications where

speed and cost are primary considerations, and where downstream analyses are tolerant of

minor protein co-precipitation. The protocol provided herein serves as a robust starting point for

researchers looking to implement this classic biochemical technique in their nucleic acid

purification workflows. Optimization of incubation times and wash steps may be necessary to

achieve the desired yield and purity for specific tissue types and downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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